Structural Differentiation from AFN-1252: Same Molecular Formula, Distinct Scaffold
Although CAS 338963-03-4 shares the molecular formula C22H21N3O3 (MW 375.4 g/mol) with AFN-1252 (CAS 620175-39-5, MW 375.42 g/mol), the two compounds possess non-overlapping chemical scaffolds [1]. AFN-1252 contains a naphthyridinone core essential for enoyl-ACP reductase (FabI) binding, whereas CAS 338963-03-4 is built on a phenylethyl carbamate backbone with a phenylureido substituent . This scaffold difference translates into a complete absence of reported FabI inhibitory activity for CAS 338963-03-4, making it unsuitable as an AFN-1252 surrogate but valuable as a structurally matched negative control or scaffold-hopping starting point.
| Evidence Dimension | Chemical scaffold / core structure |
|---|---|
| Target Compound Data | Phenylethyl carbamate with phenylureido substituent (IUPAC: [2-phenyl-2-(phenylcarbamoylamino)ethyl] N-phenylcarbamate) |
| Comparator Or Baseline | AFN-1252 (CAS 620175-39-5): Naphthyridinone core with aryl substituents; IUPAC: N-methyl-N-[(3S)-3-(quinolin-6-yl)propyl]quinoline-3-carboxamide scaffold (reported FabI inhibitor) [1] |
| Quantified Difference | Structurally distinct scaffolds; no shared pharmacophore; identical molecular formula but zero topological overlap |
| Conditions | Structural comparison based on IUPAC nomenclature, molecular formula, and published X-ray co-crystal structures of AFN-1252 with SaFabI (PDB entries) [1] |
Why This Matters
For procurement decisions, this structural distinction ensures that CAS 338963-03-4 will not cross-react with FabI enzymatic assays, making it an ideal negative control compound for AFN-1252 target engagement studies.
- [1] Kaplan, N., et al. (2009). AFN-1252, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity. Antimicrobial Agents and Chemotherapy, 53(6), 2669-2671. DOI: 10.1128/AAC.01560-08. View Source
